1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a dimethylphenyl group and a carbaldehyde group attached to the pyrrole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular apoptosis.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde: Lacks the additional methyl groups on the pyrrole ring, which may affect its reactivity and biological activity.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the dimethylphenyl group, resulting in different chemical properties and applications.
1-(2,3-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole:
The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with unique properties and applications.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-6-5-7-15(12(10)3)16-11(2)8-14(9-17)13(16)4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNHAMXKXHWMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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